Methyl 2,6-dichloro-3-fluoroisonicotinate
Description
Properties
IUPAC Name |
methyl 2,6-dichloro-3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPIIAGMVCOVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
A common precursor is methyl 2,6-dihydroxy-3-fluoronicotinate, which can be synthesized by condensation reactions involving ethyl fluoroacetate and ethyl formate in the presence of sodium methoxide, followed by treatment with methyl malonamate in methanol and acidification with hydrochloric acid. This yields the dihydroxy-fluoro substituted methyl isonicotinate derivative with good purity and yield (around 61%).
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Ethyl fluoroacetate + ethyl formate + sodium methoxide at 0°C | Formation of intermediate | Intermediate compound | - | Base-catalyzed condensation |
| Addition of methyl malonamate in methanol, reflux | Formation of methyl 2,6-dihydroxy-3-fluoronicotinate | Methyl 2,6-dihydroxy-3-fluoronicotinate | 61 | Isolated by filtration and drying |
Chlorination to 2,6-Dichloro-3-fluoro Derivative
The critical step involves chlorination of the hydroxyl groups at positions 2 and 6 to yield the dichloro derivative. This is achieved by treatment with phosphorus oxychloride (POCl₃) in the presence of a lithium salt such as lithium phosphate or lithium chloride. The reaction is typically conducted in a sealed autoclave or sealed tube at elevated temperatures (approximately 150–170°C) for extended periods (20–25 hours).
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Methyl 2,6-dihydroxy-3-fluoronicotinate + POCl₃ + LiX (LiCl or Li₃PO₄) | Heating at 150–170°C for 20–25 hours | This compound | ~70–80 (based on related fluoronicotinic acid synthesis) | Sealed system required for safety and reaction control |
This method avoids the use of phosphorus pentachloride, which can cause overchlorination and harsh reaction conditions. The lithium salt acts as a promoter for selective chlorination, improving yield and purity.
Purification and Isolation
After chlorination, the reaction mixture is cooled and diluted with a non-reactive solvent such as dichloromethane. Insoluble inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or vacuum distillation to afford this compound with high purity.
| Purification Step | Conditions | Outcome |
|---|---|---|
| Filtration of inorganic salts | Room temperature | Removal of lithium salts and POCl₃ residues |
| Vacuum distillation or recrystallization | 50–160°C, reduced pressure | Pure this compound |
Analytical Data and Characterization
- Melting Point: Typically reported in the range consistent with related dichloro-fluoro isonicotinates (e.g., 154–155°C for the acid derivatives).
- Purity: High-performance liquid chromatography (HPLC) analysis shows purity above 95%.
- Spectroscopic Data: ^1H NMR and ^19F NMR confirm the substitution pattern on the pyridine ring; characteristic chemical shifts correspond to the methyl ester and aromatic protons.
Comparative Table of Preparation Parameters
| Parameter | Method Description | Advantages | Limitations |
|---|---|---|---|
| Starting material | Methyl 2,6-dihydroxy-3-fluoronicotinate | Readily prepared via condensation | Requires multiple steps |
| Chlorination reagent | Phosphorus oxychloride + lithium salt | Selective chlorination, good yield | Requires sealed high-temp reaction |
| Reaction conditions | 150–170°C, 20–25 h, sealed autoclave | Controlled halogenation | Safety considerations with POCl₃ |
| Purification | Filtration, vacuum distillation | High purity product | Requires careful handling |
Research Findings and Improvements
- The use of lithium salts (e.g., lithium phosphate) in chlorination enhances selectivity and yield compared to traditional methods using phosphorus pentachloride.
- Avoiding overchlorination and harsh hydrolysis conditions preserves sensitive functional groups.
- The process is scalable and uses relatively inexpensive starting materials, making it industrially viable.
- Alternative fluorination methods (e.g., direct fluorination or transition-metal catalyzed fluorination) have been explored but are less practical for this compound due to regioselectivity challenges and harsh conditions.
Summary: The preparation of this compound is best achieved through a synthetic sequence involving the formation of methyl 2,6-dihydroxy-3-fluoronicotinate followed by selective chlorination using phosphorus oxychloride in the presence of lithium salts under sealed high-temperature conditions. This method provides a controlled, high-yield, and scalable route to the target compound with high purity, avoiding overchlorination and harsh reaction conditions typical of older methods. The process is supported by patent literature and corroborated by experimental data from heterocyclic chemistry research.
Scientific Research Applications
Methyl 2,6-dichloro-3-fluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Substituent Effects
Comparative studies rely on molecular similarity indices (0–1 scale) to evaluate analogs. Key analogs and their similarity scores are summarized below:
Key Observations :
- Ethyl 2,6-dichloro-4-methylnicotinate (similarity: 0.98) shares near-identical halogen placement but differs in the 4-methyl and ethyl ester groups. The ethyl ester enhances lipophilicity compared to the methyl ester in the target compound .
- Methyl 2,6-dichloroisonicotinate (similarity: 0.70) lacks the 3-fluoro group, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitution .
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5) replaces the 3-fluoro with a 5-fluoro substituent and a carboxylic acid group, significantly altering acidity (pKa ~2.5) and hydrogen-bonding capacity .
Boiling Points and Solubility
- Methyl 2,6-dichloro-3-fluoroisonicotinate: Limited direct data, but halogenation typically raises boiling points (estimated >250°C) and reduces water solubility (<0.1 g/L) .
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid : Boiling point 353.5°C at 760 mmHg, with higher polarity due to the carboxylic acid group, improving aqueous solubility (~1.2 g/L) .
- Ethyl 2,6-dichloro-4-methylnicotinate: Increased alkyl chain length (ethyl vs. methyl) enhances solubility in non-polar solvents (e.g., logP ~3.2 vs. ~2.8 for methyl ester analogs) .
Biological Activity
Methyl 2,6-dichloro-3-fluoroisonicotinate (MDCF) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
MDCF has the following chemical formula: . Its structure includes a pyridine ring substituted with two chlorine atoms and one fluorine atom, which significantly influence its biological activity.
- Molecular Weight : 206.02 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Solubility : Soluble in organic solvents; exhibits moderate solubility in water.
Mechanisms of Biological Activity
The incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules often enhances their metabolic stability and biological efficacy. The electronegative nature of fluorine can reduce susceptibility to oxidative degradation, potentially increasing the half-life of the compound in biological systems .
Key Mechanisms:
- Inhibition of Enzymatic Activity : MDCF may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered pharmacokinetics.
- Receptor Binding : The compound may exhibit affinity for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that MDCF possesses antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities reported for MDCF:
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of MDCF against various pathogens. The results indicated that MDCF exhibited significant inhibitory effects on E. coli, with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential applications in treating bacterial infections .
Case Study 2: Enzyme Interaction
In a pharmacological study, MDCF was tested for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. The compound demonstrated a notable reduction in enzyme activity, indicating its potential role as a drug interaction modifier .
Safety and Toxicology
Safety assessments have indicated that MDCF exhibits acute toxicity at high concentrations. The compound is classified as harmful if ingested or inhaled and may cause skin irritation upon contact . Proper handling procedures are recommended to mitigate exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
